molecular formula C13H19ClN2O2 B12522871 N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea CAS No. 803729-74-0

N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea

Cat. No.: B12522871
CAS No.: 803729-74-0
M. Wt: 270.75 g/mol
InChI Key: FJISCDWYBNVFJQ-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea is a chemical compound of interest in medicinal chemistry and cancer research, belonging to a class of N -phenyl- N' -(2-chloroethyl)urea (CEU) derivatives. These compounds are investigated primarily for their potential as antimitotic agents that disrupt microtubule dynamics. Research on analogues, such as those mimicking combretastatin A-4, has demonstrated that the CEU pharmacophore can bind covalently to the colchicine-binding site on β-tubulin, a key target for anticancer drugs . This binding mechanism inhibits microtubule formation, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death) in human tumor cell lines . Computational models suggest the molecular mechanism involves an initial stabilization within the binding site, followed by a nucleophilic attack and acylation of a specific glutamic acid residue (Glu-β198) on tubulin, which triggers the irreversible depolymerization of microtubules . The structural features of this particular compound—specifically, the 2-chloroethyl group which can act as an alkylating agent, and the substituted phenyl ring—are central to its bioactivity and irreversible binding mode . The presence of the 4-hydroxybutyl chain on the phenyl ring may influence the compound's hydrophilicity and pharmacokinetic properties. This reagent is intended for use in biochemical research, specifically for the study of novel tubulin inhibitors, mechanisms of apoptosis, and the development of potential anticancer therapies. It is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

803729-74-0

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[3-(4-hydroxybutyl)phenyl]urea

InChI

InChI=1S/C13H19ClN2O2/c14-7-8-15-13(18)16-12-6-3-5-11(10-12)4-1-2-9-17/h3,5-6,10,17H,1-2,4,7-9H2,(H2,15,16,18)

InChI Key

FJISCDWYBNVFJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCCl)CCCCO

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method involves reacting 3-(4-hydroxybutyl)aniline with 2-chloroethyl isocyanate in anhydrous solvents (e.g., dry acetone or THF) under inert conditions. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming the urea linkage.

Procedure :

  • Dissolve 3-(4-hydroxybutyl)aniline (2 mmol) in dry acetone (10 mL).
  • Add 2-chloroethyl isocyanate (2.1 mmol) dropwise at 0°C.
  • Stir at room temperature for 8–12 hours.
  • Concentrate under reduced pressure and purify via silica gel chromatography (chloroform:acetone = 9:1).

Yield : 73–85%
Key Advantages :

  • Minimal byproducts (phenol as the sole byproduct).
  • Compatible with sensitive functional groups due to mild conditions.

Carbamate Aminolysis in Dimethyl Sulfoxide (DMSO)

Methodology

Phenyl carbamates react with primary or secondary amines in DMSO to form ureas. For this compound, 3-(4-hydroxybutyl)phenyl carbamate is treated with 2-chloroethylamine.

Steps :

  • Prepare 3-(4-hydroxybutyl)phenyl carbamate by reacting 3-(4-hydroxybutyl)phenol with trichloroethyl chloroformate.
  • Combine carbamate (1 eq) and 2-chloroethylamine (1.05 eq) in DMSO.
  • Stir at 22–25°C for 3 hours.
  • Quench with 1N NaOH, extract with ethyl acetate, and purify via recrystallization (acetone/ether).

Yield : 68–78%
Critical Considerations :

  • DMSO enhances nucleophilicity of amines, accelerating reaction kinetics.
  • Excess amine avoids carbamate dimerization.

Multistep Alkylation-Urea Formation

Synthesis of 3-(4-Hydroxybutyl)aniline Intermediate

The hydroxybutyl group is introduced via Friedel-Crafts alkylation or Mitsunobu coupling:

Friedel-Crafts Approach :

  • React aniline with 4-chloro-1-butanol in the presence of AlCl₃.
  • Reduce the resulting ketone intermediate using LiAlH₄.

Mitsunobu Coupling :

  • Protect 3-aminophenol as a phthalimide.
  • Couple with 4-bromo-1-butanol using DIAD and PPh₃.
  • Deprotect with hydrazine.

Intermediate Yield : 60–75%

Urea Formation via Triphosgene-Mediated Coupling

  • Treat 3-(4-hydroxybutyl)aniline (1 eq) with triphosgene (0.33 eq) in dichloromethane to generate the isocyanate in situ.
  • Add 2-chloroethylamine (1.1 eq) and stir for 4 hours.
  • Wash with brine, dry over MgSO₄, and concentrate.

Yield : 65–70%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Challenges
Isocyanate-Amine 73–85 ≥95 Isocyanate stability
Carbamate 68–78 ≥90 Carbamate synthesis complexity
Multistep 60–75 ≥85 Protective group management

Optimization Insights :

  • Solvent Choice : DMSO improves reaction rates but complicates purification. Anhydrous acetone minimizes side reactions.
  • Protective Groups : TBDMS ether protection of the hydroxybutyl group prevents undesired O-alkylation during urea formation.

Scalability and Industrial Considerations

  • Continuous Flow Systems : Microreactors enhance heat transfer and mixing for exothermic isocyanate reactions.
  • Cost Drivers : 2-Chloroethyl isocyanate costs (~$200/mol) make the carbamate method economically favorable for large-scale production.

Emerging Strategies

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) show promise in catalyzing urea bond formation under aqueous conditions, reducing solvent waste.
  • Photoredox Coupling : Visible-light-mediated C–N coupling avoids toxic isocyanates, though yields remain suboptimal (45–55%).

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The chloroethyl group can be reduced to form ethyl derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea may possess significant anticancer properties. Similar compounds have shown efficacy in inhibiting tumor growth and proliferation across various cancer cell lines. Studies have suggested that derivatives of this compound can target tubulin proteins, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Case Study: Inhibition of Tumor Growth

  • A study reported that compounds structurally similar to this compound inhibited cell growth at micromolar concentrations in human tumor cell lines, demonstrating its potential as an antimitotic agent .

Agricultural Applications

Beyond its medicinal uses, this compound may also find applications in agriculture. Its ability to interfere with cellular processes could be harnessed for developing herbicides or pesticides that target specific plant pathways.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N-Phenyl-N'-(2-chloroethyl)ureaLacks hydroxybutyl groupPrimarily used as an anticancer agent
N-[3-(4-methoxybutyl)phenyl]ureaContains methoxy instead of hydroxyAlters reactivity and biological activity
4-(3-Hydroxybutyl)phenolSimilar hydroxy but lacks urea functionalityUsed in various chemical applications

The presence of the hydroxybutyl group enhances solubility and reactivity, making this compound a candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]urea depends on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in the CEU Class

CEUs share a common scaffold of 1-aryl-3-(2-chloroethyl)urea but differ in aryl substituents. Key analogues include:

Compound Name Substituent on Aryl Ring Key Properties Reference
4-tBCEU (4-tert-butyl-CEU) 4-tert-butylphenyl IC50: 11.6 µM (wild-type cells); alkylates β-tubulin at Cys239
sBCEU (4-sec-butyl-CEU) 4-sec-butylphenyl Induces cytoskeleton disruption; G2/M cell cycle arrest
5c (Target Compound) 3-(4-hydroxybutyl)phenyl Micromolar antiproliferative activity; enhanced hydrophilicity
CEU-CA4 Hybrids (e.g., 5d-g) 4-(3-hydroxy-4-methoxystyryl) IC50: ~1–10 µM; mimics combretastatin A-4 (CA-4) binding

Key Observations :

  • Substituent Effects : Bulkier groups (e.g., tert-butyl in 4-tBCEU) enhance tubulin binding affinity, while polar groups (e.g., hydroxybutyl in 5c) may improve solubility but reduce membrane permeability .
  • Mechanistic Consistency : All CEUs alkylate β-tubulin at Cys239 near the colchicine-binding site, disrupting microtubule polymerization .

Comparison with Advanced Derivatives (PIB-SOs and PIB-SAs)

Replacement of the CEU moiety with imidazolidin-2-one (IMZ) or sulfonate/sulfonamide bioisosteres yields compounds with significantly enhanced potency:

Compound Class Example Structure IC50 Range Key Features Reference
PIB-SOs Sulfonate-linked IMZ 1–10 nM Nanomolar activity; mimics CA-4 tropolone moiety
PIB-SAs Sulfonamide-linked IMZ 1–50 nM High potency in CAM assay; low embryo toxicity
CEU (e.g., 5c) Hydroxybutyl-substituted 1–10 µM Moderate activity; retains β-tubulin alkylation

Key Differences :

  • Potency : PIB-SOs/PIB-SAs exhibit ~1000-fold higher activity than CEUs due to improved binding and metabolic stability .
  • Mechanistic Nuances : While CEUs directly alkylate tubulin, PIB-SOs/PIB-SAs may mimic colchicine or CA-4 binding modes, suggesting divergent interactions with the colchicine-binding site .

Contrast with DNA-Alkylating Nitrosoureas

Unlike CEUs, nitrosoureas (e.g., SarCNU, BCNU) modify DNA through haloethyl group transfer, leading to interstrand cross-links:

Compound Class Example Mechanism Biological Target Reference
CEU (e.g., 5c) 5c β-tubulin alkylation Microtubules
Nitrosourea SarCNU, BCNU DNA alkylation Guanine residues

Comparison with Agricultural Ureas

Phenylurea herbicides (e.g., isoproturon, fenuron) share the urea backbone but lack the chloroethyl group, rendering them mechanistically distinct:

Compound Structure Application Mechanism Reference
5c 3-(4-hydroxybutyl)phenyl-CEU Anticancer Microtubule disruption
Isoproturon 4-isopropylphenyl-dimethyl Herbicide Photosystem II inhibition

Structural Insight : The chloroethyl group in 5c is critical for alkylation activity, absent in herbicidal ureas .

Biological Activity

N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea is a synthetic compound belonging to the class of urea derivatives. Its potential biological activities, particularly in cancer research, have garnered attention due to its structural components that may influence cellular processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉ClN₂O
  • Molecular Weight : 270.755 g/mol
  • IUPAC Name : this compound

The compound features a chloroethyl group, which is known for its reactivity in nucleophilic substitution reactions, and a phenolic moiety that may enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes, particularly in cancer cells. The chloroethyl group can facilitate covalent binding to nucleophilic sites on proteins, potentially leading to:

  • Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit tumor growth by interfering with cell cycle progression.
  • Antimitotic Activity : Research indicates that related compounds can bind to the colchicine site on beta-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

Comparative Studies

Comparative analysis with other urea derivatives reveals insights into the unique biological activity of this compound. Below is a summary table highlighting similar compounds and their activities:

Compound NameMolecular FormulaBiological Activity
N,N-Diethyl-2-chloroacetamideC₈H₁₄ClNAnesthetic properties; moderate toxicity
N,N-Dimethyl-2-chloroacetamideC₈H₁₄ClNSolvent and reagent; lower antitumor activity
1-(2-Chloroethyl)-3-[4-hydroxyphenyl]ureaC₁₃H₁₉ClN₂O₂Anticancer properties; inhibits cell growth

The presence of both chloroethyl and hydroxybutyl groups in this compound may confer distinct biological activities not present in other similar compounds.

Case Studies and Research Findings

  • Cell Growth Inhibition : A study on N-phenyl-N'-(2-chloroethyl)urea derivatives indicated significant inhibition of cell growth at micromolar concentrations across various human tumor cell lines. The compounds were shown to act as antimitotics, confirming their potential as anticancer agents .
  • Mechanistic Insights : Flow cytometric analysis revealed that these compounds could induce cell cycle arrest in the G2/M phase, suggesting a mechanism involving disruption of microtubule dynamics through binding at the colchicine site on beta-tubulin .
  • Toxicity and Efficacy : Investigations into related chloroethylnitrosoureas highlighted a correlation between their structural properties and biological effects, demonstrating that modifications can significantly impact both therapeutic efficacy and toxicity profiles .

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